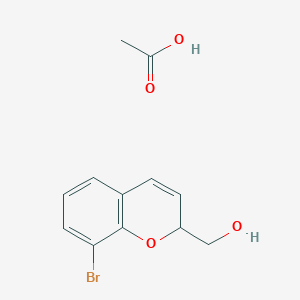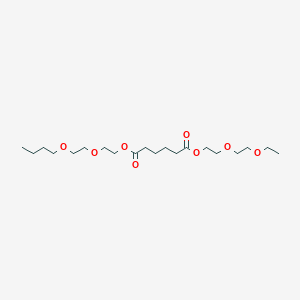
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is a complex organic compound known for its unique chemical structure and properties. It is a diester formed from hexanedioic acid and two different glycol ethers. This compound is used in various industrial applications due to its solvent properties and compatibility with different materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate typically involves the esterification of hexanedioic acid with 2-(2-Butoxyethoxy)ethanol and 2-(2-Ethoxyethoxy)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohols and hexanedioic acid.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(2-Butoxyethoxy)ethanol, 2-(2-Ethoxyethoxy)ethanol, and hexanedioic acid.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols derived from the ester groups.
Aplicaciones Científicas De Investigación
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the formulation of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Butoxyethoxy)ethyl acetate
- 2-(2-Ethoxyethoxy)ethyl acetate
- Diethylene glycol monobutyl ether acetate
Uniqueness
2-(2-Butoxyethoxy)ethyl 2-(2-ethoxyethoxy)ethyl hexanedioate is unique due to its dual ester structure, which imparts distinct solubility and reactivity properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications.
Propiedades
Número CAS |
828918-60-1 |
|---|---|
Fórmula molecular |
C20H38O8 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
6-O-[2-(2-butoxyethoxy)ethyl] 1-O-[2-(2-ethoxyethoxy)ethyl] hexanedioate |
InChI |
InChI=1S/C20H38O8/c1-3-5-10-24-13-14-26-16-18-28-20(22)9-7-6-8-19(21)27-17-15-25-12-11-23-4-2/h3-18H2,1-2H3 |
Clave InChI |
WSDNLMVRKDMOMD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



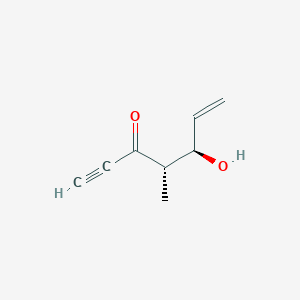
![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
![3-Pyridinecarboxylic acid, 6-methyl-2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B12525630.png)
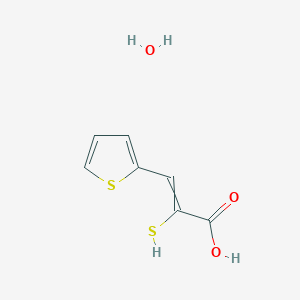
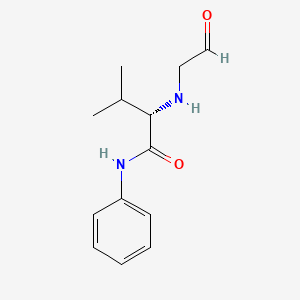
![(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12525644.png)
![6-Bromo-3-[(diethylamino)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12525653.png)
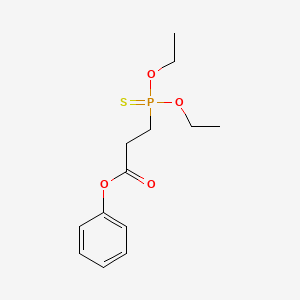
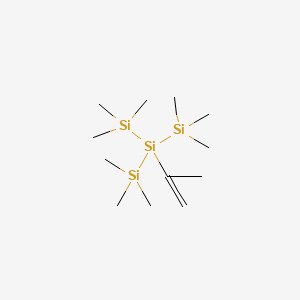
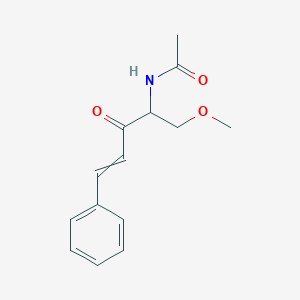
![Propanenitrile, 3-[(3,5-dimethyl-4-oxo-2,6-diphenyl-1-piperidinyl)oxy]-](/img/structure/B12525679.png)
